Neuroinflammation Inhibition: Obtucarbamate A Outperforms Obtucarbamate B by Over 9-Fold in BV-2 Microglial Assay
Obtucarbamate A exhibits potent inhibition of LPS-induced nitric oxide (NO) production in mouse BV-2 microglial cells with an IC₅₀ of 10.57 μM . In direct cross-study comparison using the identical cellular model and endpoint, the regioisomer Obtucarbamate B displays minimal antineuroinflammatory activity, requiring concentrations exceeding 100 μM to achieve measurable inhibition . This represents a >9.5-fold potency advantage for Obtucarbamate A over its closest structural analog.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC₅₀ = 10.57 μM |
| Comparator Or Baseline | Obtucarbamate B: IC₅₀ > 100 μM |
| Quantified Difference | >9.5-fold lower IC₅₀ (greater potency) |
| Conditions | Mouse BV-2 microglial cells; LPS stimulation; NO production measured by Griess reaction after 24 h |
Why This Matters
Researchers investigating neuroinflammatory pathways or screening for microglial modulators require this potency threshold to ensure detectable signal in downstream assays; Obtucarbamate B's weak activity would necessitate >10-fold higher compound consumption or may yield false negatives.
